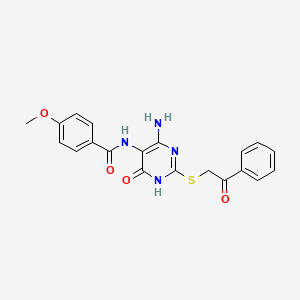![molecular formula C10H12F2O2 B2440513 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol CAS No. 1515345-72-8](/img/structure/B2440513.png)
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (2,4-DFP) is an organic compound that has recently been gaining attention due to its potential applications in a wide range of scientific research areas. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols :Zhi-Long Xiu and A. Zeng (2008) discussed the importance of diols like 1,3-propanediol in biotechnological applications, emphasizing the need for efficient recovery and purification methods due to the significant costs associated with their microbial production. This highlights the relevance of 1,3-propanediol derivatives in the field of biotechnology and industrial chemistry (Xiu & Zeng, 2008).
Synthesis of Coenzyme M Analogues :Gunsalus, Romesser, and Wolfe (1978) explored the synthesis of analogues of methyl-coenzyme M, a compound involved in the enzymatic processes of certain microorganisms. Their work contributes to understanding the biochemical applications of compounds structurally related to 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (Gunsalus, Romesser, & Wolfe, 1978).
Biodegradation of Environmental Contaminants :Hatzinger, Streger, and Begley (2015) investigated the enhancement of aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane, highlighting the potential use of propane derivatives in environmental remediation (Hatzinger, Streger, & Begley, 2015).
Zeolite-Catalyzed Methylation Reactions :Svelle et al. (2009) described the use of zeolite catalysts in methylation reactions of ethene, propene, and butene. This study suggests applications in catalysis, particularly in the production of polymers and other complex organic compounds (Svelle et al., 2009).
Catalysis in Organic Synthesis :Roesle et al. (2012) studied the isomerizing alkoxycarbonylation of methyl oleate, indicating the importance of propane derivatives in organic synthesis and catalysis (Roesle et al., 2012).
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUIILHODSBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1515345-72-8 |
Source


|
| Record name | 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

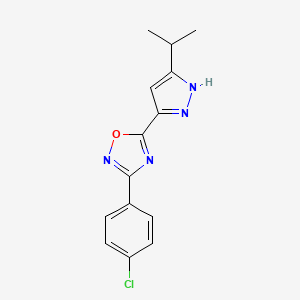
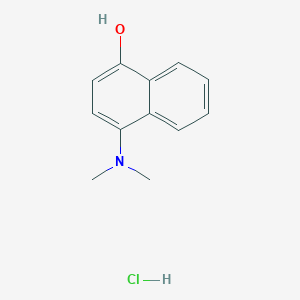
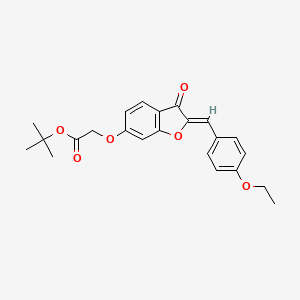
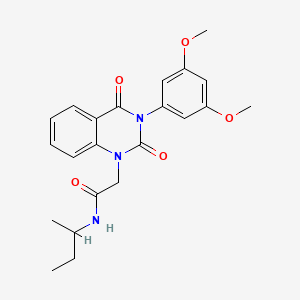
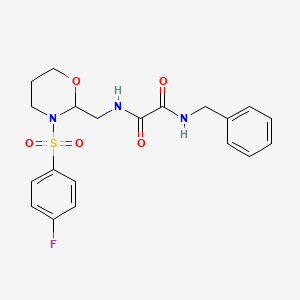
![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)
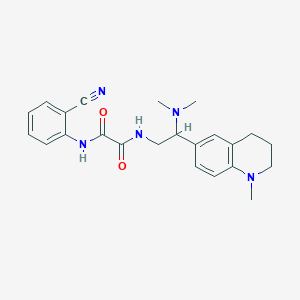
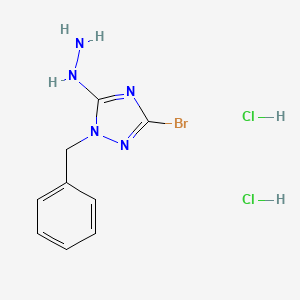
![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)
![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)
